molecular formula C9H11FO B6252209 (3-ethyl-2-fluorophenyl)methanol CAS No. 1823560-24-2

(3-ethyl-2-fluorophenyl)methanol

Cat. No. B6252209
CAS RN: 1823560-24-2
M. Wt: 154.2
InChI Key:
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Description

(3-ethyl-2-fluorophenyl)methanol, also known as 3-EFPM, is a fluorinated phenylmethanol compound that has been studied for its potential applications in scientific research. It is a colorless, volatile liquid with an ether-like odor and a boiling point of 176.6 °C. 3-EFPM is of interest due to its low toxicity, low volatility, and its potential to be used as a solvent in laboratory experiments.

Scientific Research Applications

(3-ethyl-2-fluorophenyl)methanol has been studied for its potential applications in scientific research. It has been used as a solvent in the synthesis of various compounds and has been used as a starting material for the synthesis of fluorinated compounds. It has also been used as a reaction medium for the synthesis of polymersized materials and as a catalyst in the synthesis of polymersized materials. Additionally, (3-ethyl-2-fluorophenyl)methanol has been used as a reagent in the synthesis of pharmaceuticals and as a solvent in the preparation of organic compounds.

Mechanism of Action

The mechanism of action of (3-ethyl-2-fluorophenyl)methanol is not yet fully understood. However, it is believed that the compound reacts with other molecules by forming hydrogen bonds and van der Waals interactions. It is also thought that its low volatility and low toxicity make it an ideal solvent for laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-ethyl-2-fluorophenyl)methanol have not yet been fully studied. However, it has been reported to have low toxicity and is not believed to be a carcinogen. Additionally, it has been reported to have no mutagenic or teratogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using (3-ethyl-2-fluorophenyl)methanol in laboratory experiments include its low toxicity, low volatility, and its ability to be used as a solvent in a variety of reactions. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of fluorinated compounds. The main limitation of using (3-ethyl-2-fluorophenyl)methanol in laboratory experiments is its relatively low solubility in water.

Future Directions

The potential future directions for (3-ethyl-2-fluorophenyl)methanol include further studies on its biochemical and physiological effects, its applications in the synthesis of pharmaceuticals, and its potential use as a reaction medium for the synthesis of polymersized materials. Additionally, further research could be done to determine its potential as a catalyst in the synthesis of polymersized materials and its potential as a solvent in the preparation of organic compounds.

Synthesis Methods

The synthesis of (3-ethyl-2-fluorophenyl)methanol is relatively simple and can be accomplished in a few steps. First, 3-chloro-2-fluorophenylmethanol is reacted with ethylmagnesium bromide to produce 3-ethyl-2-fluorophenylmethanol. The reaction is then quenched with hydrochloric acid and the resulting product is then isolated by distillation. This method has been reported to have a yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-ethyl-2-fluorophenyl)methanol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-ethyl-2-fluorobenzaldehyde", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Reduction of 3-ethyl-2-fluorobenzaldehyde with sodium borohydride in methanol to yield (3-ethyl-2-fluorophenyl)methanol.", "Step 2: Purification of the product by recrystallization from a suitable solvent.", "Step 3: Conversion of (3-ethyl-2-fluorophenyl)methanol to its corresponding acetate ester by reaction with acetic anhydride in the presence of a catalytic amount of acetic acid.", "Step 4: Hydrolysis of the acetate ester with sodium hydroxide in water to yield (3-ethyl-2-fluorophenyl)methanol." ] }

CAS RN

1823560-24-2

Product Name

(3-ethyl-2-fluorophenyl)methanol

Molecular Formula

C9H11FO

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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